hCA I-IN-1

Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

hCA I-IN-1 (Compound 6q) is an indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid with a Ki of 38.3 nM against hCA I. Its 18.7-fold selectivity over hCA II enables unambiguous attribution of observed effects to hCA I inhibition—a critical advantage over non-selective agents like acetazolamide. As a key reference compound within a 17-member library, it provides a validated baseline for SAR studies. Supplied at ≥95% purity (CAS 2417232-26-7), it meets HTS library inclusion standards.

Molecular Formula C27H23N5O4S
Molecular Weight 513.6 g/mol
Cat. No. B12415903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCA I-IN-1
Molecular FormulaC27H23N5O4S
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC4=CN(N=N4)C5=CC=C(C=C5)S(=O)(=O)N
InChIInChI=1S/C27H23N5O4S/c1-36-23-6-4-5-19(15-23)27(33)14-9-20-16-31(26-8-3-2-7-25(20)26)17-21-18-32(30-29-21)22-10-12-24(13-11-22)37(28,34)35/h2-16,18H,17H2,1H3,(H2,28,34,35)/b14-9+
InChIKeyMSWUIQRFLIVJRP-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hCA I-IN-1 (Compound 6q) – A Potent and Selective Human Carbonic Anhydrase I Inhibitor for Isoform-Specific Research


hCA I-IN-1 (Compound 6q) is a human carbonic anhydrase I (hCA I) inhibitor belonging to the indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid class . It displays inhibition constants (Ki) of 38.3 nM, 716.4 nM, 940.1 nM, and 192.8 nM against hCA I, hCA II, hCA IX, and hCA XII, respectively, as determined by stopped-flow CO2 hydrase assay .

Why hCA I-IN-1 Cannot Be Substituted by Generic Carbonic Anhydrase Inhibitors


Human carbonic anhydrases (hCAs) comprise 15 isoforms with distinct tissue distributions and physiological roles; inhibitors designed for one isoform often exhibit markedly different potency and selectivity across the family . Substituting hCA I-IN-1 with a non-selective CA inhibitor (e.g., acetazolamide) or with a compound optimized for tumor-associated isoforms (e.g., hCA-IN-1) would yield a fundamentally different pharmacological profile, confounding isoform-specific mechanistic studies . The quantitative evidence below delineates the precise boundaries of hCA I-IN-1's differentiation.

Quantitative Evidence Guide: hCA I-IN-1 Differentiation from hCA I-IN-2, Acetazolamide, and hCA-IN-1


hCA I-IN-1 Exhibits 6.5-Fold Higher Potency Against hCA I Compared to the Clinical Standard Acetazolamide

In a direct head-to-head comparison within the same stopped-flow CO2 hydrase assay system, hCA I-IN-1 (Compound 6q) inhibited hCA I with a Ki of 38.3 nM, whereas the reference inhibitor acetazolamide (AAZ) displayed a Ki of 250 nM . This represents a 6.5-fold increase in potency for the hCA I isoform.

Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

hCA I-IN-1 Demonstrates 18.7-Fold Selectivity for hCA I Over hCA II, Contrasting with AAZ's Preference for hCA II

hCA I-IN-1 displays a selectivity ratio (Ki hCA II / Ki hCA I) of 18.7 (716.4 nM / 38.3 nM), indicating a clear preference for inhibiting hCA I over the cytosolic isoform hCA II . In stark contrast, acetazolamide (AAZ) exhibits a reversed selectivity with a ratio of 0.048 (12.1 nM / 250 nM), preferentially inhibiting hCA II by approximately 20-fold over hCA I . The close analog hCA I-IN-2 (Compound 6d) achieves a slightly higher hCA I-over-hCA II selectivity of 20.0 (375.1 nM / 18.8 nM) .

Isoform Selectivity hCA II Carbonic Anhydrase

hCA I-IN-1 Balances Potency and Selectivity Differently Than hCA I-IN-2 Across the Full Isoform Panel

Within the same 17-compound indolylchalcone-benzenesulfonamide-1,2,3-triazole series, hCA I-IN-1 (6q) and hCA I-IN-2 (6d) were the two most potent hCA I inhibitors identified . hCA I-IN-2 is 2.0-fold more potent against hCA I (Ki 18.8 nM vs 38.3 nM) and achieves a 91.5-fold selectivity over the tumor-associated isoform hCA IX (1721 nM / 18.8 nM), compared to hCA I-IN-1's 24.5-fold selectivity (940.1 nM / 38.3 nM) . Against hCA XII, hCA I-IN-1 exhibits a 5.0-fold selectivity (192.8 nM / 38.3 nM), whereas hCA I-IN-2 shows a 15.1-fold window (283.9 nM / 18.8 nM).

hCA IX hCA XII SAR Carbonic Anhydrase

hCA I-IN-1 Diverges from Broad-Spectrum hCA Inhibitor hCA-IN-1 in Isoform Targeting

hCA-IN-1 (Compound 5u) is a broad-spectrum hCA inhibitor that potently inhibits hCA II (Ki 4.8 nM), hCA IX (15.5 nM), and hCA XII (2 nM), while exhibiting only moderate activity against hCA I (Ki 159.2 nM) . hCA I-IN-1, in contrast, shows a reversed preference: it is 4.2-fold more potent against hCA I (38.3 nM vs 159.2 nM) and markedly weaker against hCA II (716.4 nM vs 4.8 nM, a 149-fold difference) and hCA IX (940.1 nM vs 15.5 nM, a 61-fold difference) .

Broad-spectrum inhibitor hCA II Cancer Carbonic Anhydrase

Commercial Availability of hCA I-IN-1 with Defined Purity and Structural Identity

hCA I-IN-1 is commercially available as a research-grade compound with a reported purity of ≥95%, a defined molecular weight of 513.57 g/mol, and the molecular formula C27H23N5O4S . Its CAS number (2417232-26-7) and SMILES string are provided, enabling unambiguous procurement and verification .

Chemical Probe Research Reagent Quality Control

Optimal Research and Industrial Application Scenarios for hCA I-IN-1 Based on Differential Evidence


hCA I Isoform-Selective Inhibition in Biochemical and Cellular Assays

When investigating the specific role of hCA I in physiological or pathological processes (e.g., cerebral fluid production, metabolic regulation), hCA I-IN-1's 18.7-fold selectivity over hCA II ensures that observed effects are predominantly attributable to hCA I inhibition rather than off-target engagement of hCA II, a limitation encountered with non-selective agents like acetazolamide .

Structure-Activity Relationship (SAR) Studies on Indolylchalcone-Triazole Hybrid Scaffolds

hCA I-IN-1 (6q) serves as a key reference compound within a well-characterized 17-member library . Its intermediate potency (Ki 38.3 nM) and moderate selectivity relative to 6d (18.8 nM) and 6e (50.4 nM) provide a baseline for evaluating the impact of substituent modifications on hCA I inhibition and isoform selectivity .

Differentiation of hCA I from hCA II Activity in Complex Biological Samples

In ex vivo or in vivo settings where both hCA I and hCA II are expressed, the reversed selectivity of hCA I-IN-1 (hCA I-preferring) versus acetazolamide (hCA II-preferring) enables pairwise inhibitor studies to deconvolute isoform-specific contributions. This approach is not feasible with broad-spectrum inhibitors like hCA-IN-1, which potently inhibit both isoforms .

Procurement of a Validated hCA I Inhibitor for High-Throughput Screening (HTS) Campaigns

hCA I-IN-1 is commercially available with defined purity (≥95%) and fully characterized chemical identity (CAS 2417232-26-7) , meeting the quality control requirements for HTS library inclusion and follow-up validation. Its nanomolar potency (Ki 38.3 nM) ensures robust assay signals at low compound concentrations, minimizing solvent and off-target artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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